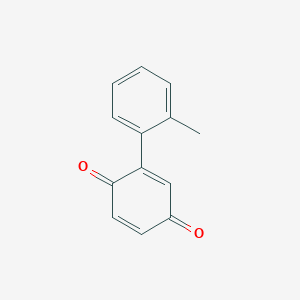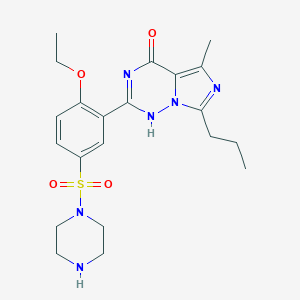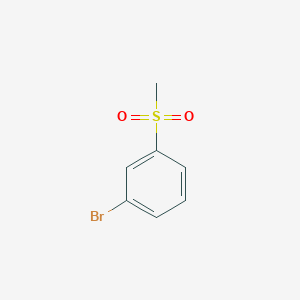
1-Bromo-3-(methylsulfonyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
Synthesis pathways for similar brominated and sulfonated benzene derivatives involve multi-step processes, often starting from simpler benzene compounds and involving electrophilic substitutions, addition reactions, and the introduction of sulfonyl groups. For example, the synthesis of complex sulfones through reactions involving brominated intermediates and sulfonate groups suggests a potential method for synthesizing 1-Bromo-3-(methylsulfonyl)benzene by introducing a methylsulfonyl group into a bromobenzene precursor (Auvray, Knochel, & Normant, 1985).
Molecular Structure Analysis
Molecular structure and characterization of sulfonamide compounds provide insights into the electronic and spatial configuration, which can be relevant for 1-Bromo-3-(methylsulfonyl)benzene. Techniques such as X-ray diffraction, NMR, and DFT studies are crucial for determining the molecular geometry, electronic structure, and potential reactivity sites of these molecules (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Chemical Reactions and Properties
Chemical reactions involving bromo- and sulfonyl-functionalized benzene derivatives are highly versatile. These compounds can participate in various organic transformations, including coupling reactions, nucleophilic substitutions, and cycloadditions, offering pathways to synthesize a wide range of functionalized products. The reactivity is significantly influenced by the presence of the bromo and sulfonyl groups, which can act as electrophilic or nucleophilic sites depending on the reaction conditions (Leng & Qin, 2018).
Applications De Recherche Scientifique
Organic Synthesis : A novel N-bromo sulfonamide reagent efficiently catalyzes the synthesis of bis-pyrazoles, indicating its potential in facilitating complex organic transformations (Khazaei et al., 2014).
Steric Hindrance Study : Research on sterically hindered aryl bromides like 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene reveals high conversion potential to aryllithium, crucial for further chemical reactions (Steele et al., 2004).
Asymmetric Synthesis : Toluene dioxygenase-mediated oxidation of bromo(methylsulfanyl)benzenes produces metabolites with potential applications in asymmetric synthesis (Finn et al., 2005).
Continuous-Flow Synthesis : The selective nitration of 1-methyl-4-(methylsulfonyl)benzene in a continuous-flow reactor has been shown to yield high purity with short residence time, demonstrating its industrial application potential (Yu et al., 2016).
Annulation Reactions : Novel annulation reactions of α-Bromo carbonyls with 1-azadienes leading to fused benzoazaheterocycles have been explored, providing insights into complex molecular constructions (Zeng et al., 2019).
Crystallography : The crystal structures of certain bromo-substituted benzene derivatives have been studied, contributing to our understanding of molecular geometries and interactions (Stein et al., 2015).
Synthesis of Sulfones : A study developed a novel strategy for synthesizing 3-(methylsulfonyl)benzo[b]thiophenes, demonstrating the versatility of related bromo compounds in synthesizing complex molecules (Gong et al., 2019).
Enzyme Inhibition : Bromophenol derivatives, including those with sulfone groups, show potent inhibition of carbonic anhydrase enzymes, highlighting their potential in designing medicinal inhibitors (Bayrak et al., 2019).
Catalysis : Sulfonic acid-functionalized imidazolium salts/FeCl3 systems efficiently catalyze the synthesis of benzimidazoles, showing the catalytic potential of related bromo compounds (Khazaei et al., 2011).
Solvent Interactions : The solubility of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents has been studied, offering insights into solvent interactions and properties (Xu et al., 2016).
Propriétés
IUPAC Name |
1-bromo-3-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOMXUMQOVQNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188448 | |
| Record name | Benzene, 1-bromo-3-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(methylsulfonyl)benzene | |
CAS RN |
34896-80-5 | |
| Record name | Benzene, 1-bromo-3-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034896805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-3-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromophenyl Methyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

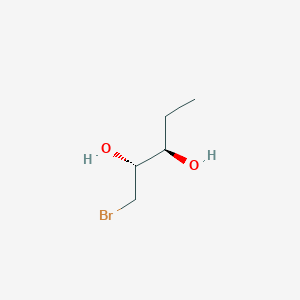
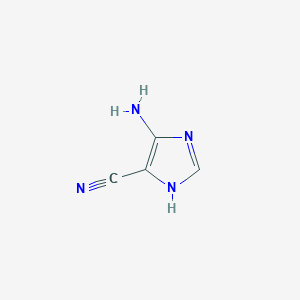


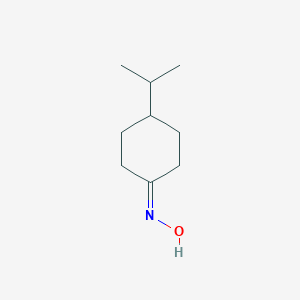
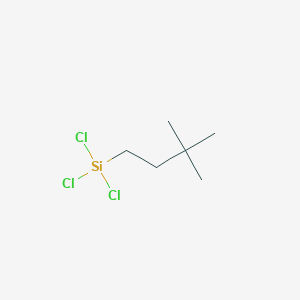
![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)
![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)
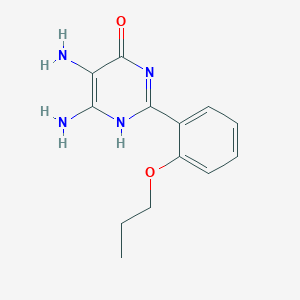
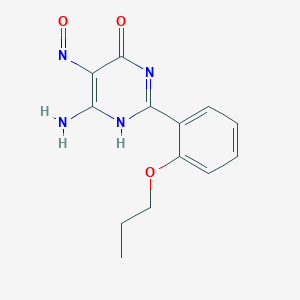
![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)
